![molecular formula C17H21NO3 B1219193 3-[5-(4-Methoxyphenyl)-1-propyl-2-pyrrolyl]propanoic acid](/img/structure/B1219193.png)
3-[5-(4-Methoxyphenyl)-1-propyl-2-pyrrolyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(4-methoxyphenyl)-1-propyl-2-pyrrolyl]propanoic acid is a member of pyrroles.
Wissenschaftliche Forschungsanwendungen
Analgesic Activity
- A study by Bocheva et al. (2006) explored the analgesic activity of substituted N‐pyrrolylcarboxylic acids, which showed comparable or superior effects to metamizole in nociception tests on rats, indicating potential applications in pain management (Bocheva, Bijev, & Nankov, 2006).
Antioxidant and Anti-inflammatory Properties
- Research by Subudhi and Sahoo (2011) synthesized novel compounds including analogs of 3-[5-(4-Methoxyphenyl)-1-propyl-2-pyrrolyl]propanoic acid, finding significant antioxidant and anti-inflammatory activities, suggesting its use in treating related disorders (Subudhi & Sahoo, 2011).
Renewable Building Block in Material Science
- A 2017 study by Trejo-Machin et al. highlighted the use of phloretic acid, a derivative of 3-(4-Hydroxyphenyl)propanoic acid, as a renewable building block for the synthesis of polybenzoxazine, demonstrating its potential in sustainable material science applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Antibacterial and Antifungal Applications
- Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including 3-(4-Hydroxyphenyl)propanoic acid derivatives, for potential medical applications due to their promising antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Phytochemical Research
- Youn et al. (2016) isolated new pyrrole alkaloids, including derivatives of this compound from the fruits of Lycium chinense, contributing to the field of natural product chemistry and potential pharmacological applications (Youn et al., 2016).
Electrochemical Applications
- Korotaeva et al. (2011) demonstrated the use of electrosynthesis for hydrogenation in 3-(methoxyphenyl)propenoic acids, resulting in the production of 3-(methoxyphenyl)propanoic acids, which could have implications in synthetic chemistry (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).
Eigenschaften
Molekularformel |
C17H21NO3 |
|---|---|
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
3-[5-(4-methoxyphenyl)-1-propylpyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C17H21NO3/c1-3-12-18-14(7-11-17(19)20)6-10-16(18)13-4-8-15(21-2)9-5-13/h4-6,8-10H,3,7,11-12H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
KLCKOWUTOXPCEW-UHFFFAOYSA-N |
SMILES |
CCCN1C(=CC=C1C2=CC=C(C=C2)OC)CCC(=O)O |
Kanonische SMILES |
CCCN1C(=CC=C1C2=CC=C(C=C2)OC)CCC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



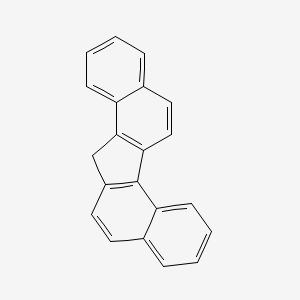

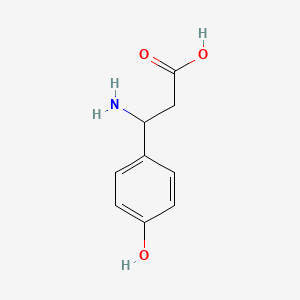
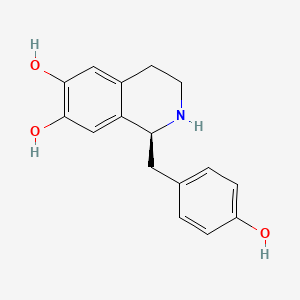

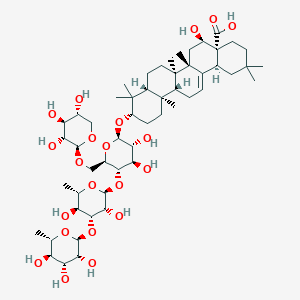
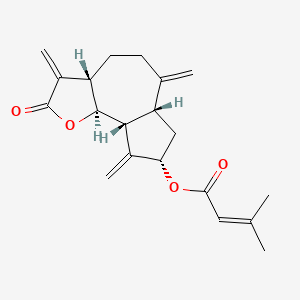

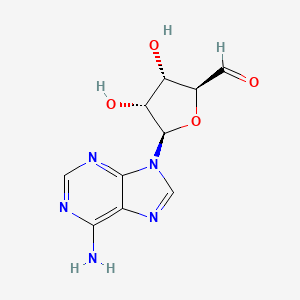
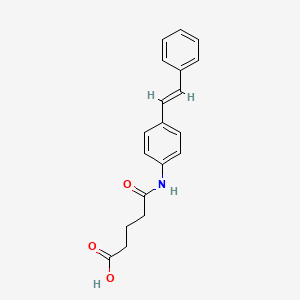

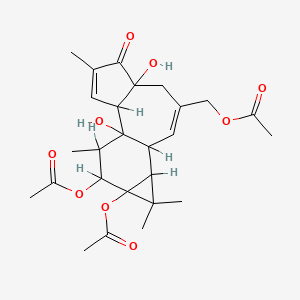
![N-[4-(4-morpholinylazo)phenyl]acetamide](/img/structure/B1219135.png)
